N-2-Aminoethyl-val-leu-anilide
Description
Contextualization within Peptidomimetic and Dipeptide Derivative Chemistry
Peptidomimetics are compounds that are structurally similar to peptides and can elicit a similar biological response. They are often developed to overcome the limitations of natural peptides as therapeutic agents, such as their susceptibility to degradation by proteases. The design of peptidomimetics can involve various modifications, including the incorporation of unnatural amino acids, cyclization, and changes to the peptide backbone.
The synthesis of such derivatives often involves standard peptide coupling techniques, where the desired amino acids are linked together, followed by the addition of the modifying groups. The choice of the valine-leucine dipeptide is significant, as dipeptides containing branched-chain amino acids (BCAAs) like leucine (B10760876) and valine have been shown to possess various biological activities. nih.gov
Academic Significance in Modulating Biological Pathways and Enzyme Functions
The academic significance of N-2-Aminoethyl-val-leu-anilide and related compounds lies in their potential to modulate biological pathways and enzyme functions. Dipeptide derivatives are actively being investigated for a wide range of applications. For example, novel Leu-Val based dipeptides have been synthesized and tested for their antimicrobial and antimalarial properties. frontiersin.orgnih.gov
The specific structural features of this compound suggest several potential areas of investigation. The anilide group, for instance, is found in various compounds that act as enzyme inhibitors. tandfonline.comgoogle.com Anilide derivatives have been explored as inhibitors of proteases, a class of enzymes that break down proteins. google.com Therefore, it is plausible that this compound could exhibit inhibitory activity against certain proteases.
Furthermore, the Val-Leu dipeptide itself has been shown to have biological effects. Studies on BCAA-containing dipeptides have indicated their involvement in immune modulation, stress response, and metabolic signaling pathways. nih.gov For example, the Leu-Val dipeptide was found to enhance the expression of heat shock protein 90 (HSP90) and components of the mTOR signaling pathway, which is crucial for cell growth and proliferation. nih.gov
While direct research on the biological activities of this compound is not extensively documented in publicly available literature, its structural components provide a strong rationale for its investigation as a modulator of biological processes. The combination of a biologically active dipeptide core with a potentially enzyme-inhibiting anilide group makes it a compelling candidate for further research in chemical biology and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-13(2)12-16(18(24)22-15-8-6-5-7-9-15)23-19(25)17(14(3)4)21-11-10-20/h5-9,13-14,16-17,21H,10-12,20H2,1-4H3,(H,22,24)(H,23,25)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABCFHFXPFDWCS-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 2 Aminoethyl Val Leu Anilide Analogs
General Principles of Dipeptide Synthesis Applied to Valine-Leucine Scaffolds
The construction of a valine-leucine dipeptide core is a foundational step in the synthesis of N-2-Aminoethyl-val-leu-anilide. This process relies on standard peptide coupling reactions, strategic use of protecting groups, and specific modifications to achieve the desired terminal functionalities.
Peptide Coupling Strategies for Amide Bond Formation
The formation of the amide bond between valine and leucine (B10760876) is the crucial step in creating the dipeptide backbone. bachem.com This reaction requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of the other. creative-peptides.com A variety of coupling reagents are available to promote this process, each with its own advantages in terms of efficiency and prevention of side reactions. bachem.comcreative-peptides.com
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and water-soluble carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). bachem.com These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. To minimize side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. luxembourg-bio.com
Another important class of coupling reagents is the onium salts, such as O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate (B91526) (HBTU). creative-peptides.com HBTU is known for its high coupling efficiency and ability to form stable intermediates, which is particularly beneficial in the synthesis of longer peptides. creative-peptides.com The choice of coupling reagent and reaction conditions is critical for achieving a high yield of the desired dipeptide.
Table 1: Common Peptide Coupling Reagents
| Reagent Class | Example | Key Features |
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | One of the first coupling reagents used; highly effective. creative-peptides.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble, making product purification easier. bachem.com | |
| Onium Salts | O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate (HBTU) | High coupling efficiency, reduces side reactions. creative-peptides.com |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Effective for sterically hindered amino acids. luxembourg-bio.com |
Introduction of N-Terminal Aminoethyl Functionalities
Introducing an N-terminal aminoethyl group requires specific chemical strategies that selectively modify the N-terminus of the valine residue. One common approach is reductive amination. This method involves the reaction of the N-terminal amine with an aldehyde, followed by reduction of the resulting imine to form a secondary amine. nih.gov This process can be performed under mild conditions and offers high selectivity for the N-terminus, especially when the pH is carefully controlled. nih.govrhhz.net The pKa of the N-terminal α-amine is typically lower (around 6-8) than that of the ε-amine of lysine (B10760008) (around 10), allowing for selective reaction at a slightly acidic pH. rhhz.net
Alternative methods for N-terminal functionalization include the use of reagents like 2-pyridinecarbaldehyde (2-PCA), which can selectively react with the N-terminus to form a stable imidazolidinone ring. nih.gov While effective, some of these methods may alter the charge of the N-terminus, which can be a consideration in biological applications. nih.gov
Formation of C-Terminal Anilide Derivatives
The formation of a C-terminal anilide involves the coupling of the C-terminal carboxylic acid of the leucine residue with aniline (B41778). This is essentially another amide bond formation, and as such, the same coupling reagents used for the peptide bond can be employed here. The choice of reagent and conditions will depend on the specific reactivity of aniline and the dipeptide.
Solid-phase peptide synthesis (SPPS) offers a convenient platform for the synthesis of C-terminal modified peptides, including anilides. nih.gov In SPPS, the peptide is assembled on a solid support, and modifications to the C-terminus can be incorporated by cleaving the peptide from the resin under conditions that favor the formation of the desired derivative. nih.gov For example, a photolytically removable anchoring linkage can be used, where irradiation releases the peptide in its C-terminal amide form. ias.ac.in
Advanced Synthetic Approaches for Structurally Related Peptidomimetics
Beyond the classical solution-phase and solid-phase synthesis of peptides, advanced methodologies are being developed to create peptidomimetics with novel structures and properties. These approaches include biocatalysis and the use of solid-phase techniques to generate libraries of related compounds.
Biocatalytic Synthesis Routes for N-Arylated Amino Acids
Biocatalysis presents an environmentally friendly alternative to traditional chemical synthesis for producing N-arylated amino acids, which are key components of many peptidomimetics. nih.gov Enzymes such as aminoacylases can be used to catalyze the formation of N-acyl-amino acids. nih.gov More specifically, enzymes like ethylenediamine-N,N'-disuccinic acid (EDDS) lyase have been shown to catalyze the asymmetric synthesis of various N-arylated aspartic acids with high enantiomeric excess. acs.orgscispace.comrug.nl This enzyme exhibits a broad substrate scope, allowing for the addition of a variety of arylamines to fumarate. acs.orgscispace.comrug.nl While aromatic amines can be challenging substrates due to their lower nucleophilicity, the use of biocatalysts can overcome these limitations. acs.orgscispace.com
Table 2: Examples of Biocatalytic Synthesis of N-Arylated Amino Acids
| Enzyme | Substrates | Product | Key Advantage |
| Aminoacylases | Fatty acids, amino acids | N-acyl-amino acids | Greener alternative to chemical synthesis. nih.gov |
| EDDS Lyase | Arylamines, fumarate | N-arylated aspartic acids | High enantiomeric excess (>99%). acs.orgscispace.com |
Solid-Phase Synthesis Techniques for Peptidomimetic Libraries
Solid-phase synthesis (SPPS) is a powerful tool for the rapid generation of libraries of peptidomimetics. luxembourg-bio.com In SPPS, the growing peptide chain is anchored to a solid support, which simplifies the purification process as excess reagents and byproducts can be washed away after each step. creative-peptides.com This methodology is highly amenable to automation and allows for the systematic variation of amino acid sequences and terminal modifications.
The synthesis of chimeric amino acid derivatives, such as a valine/leucine chimera, has been successfully achieved using solid-phase techniques. nih.govresearchgate.net These non-natural amino acids can then be incorporated into peptide sequences to explore structure-activity relationships. researchgate.net The versatility of SPPS allows for the creation of diverse libraries of peptidomimetics, which can be screened for desired biological activities.
Methodologies for Spectroscopic Characterization of this compound Structures
Mass spectrometry (MS) is another critical tool for the characterization of such compounds. genosphere-biotech.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to determine the precise molecular weight of this compound. nih.gov High-resolution mass spectrometry (HRMS) would further confirm its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could be used to verify the amino acid sequence. nih.gov
Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the amide bonds (around 1650 cm⁻¹ for the amide I band and 1550 cm⁻¹ for the amide II band), as well as vibrations corresponding to the aromatic ring of the anilide and the aliphatic side chains of valine and leucine.
While these are the standard analytical methods that would be employed, the absence of published research on this compound means that no specific spectroscopic data, such as chemical shifts, coupling constants, or mass-to-charge ratios, can be reported. The lack of empirical data prevents the creation of detailed research findings and data tables as requested. Further research and publication on this specific compound are necessary to provide a comprehensive and scientifically accurate account of its chemical properties.
Molecular Interactions and Mechanistic Insights of N 2 Aminoethyl Val Leu Anilide and Its Derivatives
Enzyme Modulation and Inhibition Studies
Investigation of Enzyme Binding Affinity (e.g., Ki, IC50 determination methodologies)
There is no available data on the enzyme binding affinity of N-2-Aminoethyl-val-leu-anilide.
Identification of Specific Enzyme Targets (e.g., hydrolases, proteases)
Specific enzyme targets for this compound have not been identified in any published research.
Elucidation of Molecular Mechanisms of Enzyme Inhibition (e.g., active site binding, allosteric modulation)
The molecular mechanism of enzyme inhibition for this compound is currently unknown.
Receptor Binding and Ligand-Receptor Interactions
Analysis of Receptor Binding Sites and Modes of Interaction
There is no information available regarding the receptor binding sites or modes of interaction for this compound.
Exploration of Receptor Selectivity Profiles
The receptor selectivity profile for this compound has not been determined.
Characterization of Molecular Recognition Events with Biological Receptors
The interaction of a ligand, such as a derivative of this compound, with a biological receptor is a highly specific event governed by the principles of molecular recognition. This process involves a series of non-covalent interactions between the ligand and the receptor's binding site, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The spatial arrangement of functional groups on the ligand and their complementarity to the receptor's binding pocket are critical for achieving high-affinity binding.
The characterization of these recognition events typically involves a combination of biophysical and computational techniques. Methods such as X-ray crystallography and NMR spectroscopy can provide atomic-level details of the ligand-receptor complex, revealing the precise orientation of the ligand and the key residues involved in the interaction. For instance, molecular dynamics simulations can be employed to understand the dynamic nature of these interactions and to calculate the binding free energy, which is a measure of the affinity between the ligand and the receptor. nih.govresearchgate.net
For a hypothetical derivative of this compound, one might expect the valine and leucine (B10760876) residues to engage in hydrophobic interactions within a nonpolar pocket of the receptor, while the aminoethyl group and the anilide moiety could participate in hydrogen bonding or pi-stacking interactions. The specificity of recognition would arise from the unique combination of these interactions.
Table 1: Hypothetical Biophysical Data for Ligand-Receptor Interaction
| Technique | Parameter | Value |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 100 nM |
| Enthalpy Change (ΔH) | -10 kcal/mol | |
| Entropy Change (TΔS) | -2 kcal/mol | |
| Surface Plasmon Resonance (SPR) | Association Rate (ka) | 1 x 10^5 M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 1 x 10⁻² s⁻¹ |
This table represents hypothetical data for illustrative purposes and is not based on actual experimental results for this compound.
Investigation of Protein-Protein Interactions Modulated by this compound
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. nih.govnih.govresearchgate.net Small molecules that can modulate these interactions are therefore of significant therapeutic interest. nih.govnih.govresearchgate.netscispace.com Such molecules can either inhibit or stabilize a PPI.
A compound like this compound could potentially modulate a PPI by binding to one of the protein partners at the interface of the interaction. If it acts as an inhibitor, it might mimic the key binding motifs of one protein to competitively block the binding of the other. ajwilsonresearch.com Conversely, as a stabilizer, it could bind to a transiently formed complex and enhance the affinity between the two proteins.
The investigation of PPI modulation involves a variety of biochemical and cell-based assays. Co-immunoprecipitation (Co-IP) and pull-down assays can be used to assess the effect of the compound on the formation of a protein complex. Quantitative techniques like Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) can provide real-time monitoring of PPIs within living cells.
Table 2: Hypothetical Cellular Assay Data for PPI Modulation
| Assay | Metric | Control | Treated with Compound |
| Co-Immunoprecipitation | Amount of Co-precipitated Protein | 100% | 30% |
| FRET | FRET Efficiency | 0.8 | 0.2 |
| BRET | BRET Ratio | 0.5 | 0.1 |
This table represents hypothetical data for illustrative purposes and is not based on actual experimental results for this compound.
Detailed mechanistic studies would further involve identifying the specific "hotspot" residues at the protein-protein interface that are critical for the interaction. A modulating compound would likely interact with these hotspots to exert its effect. The rational design of derivatives of this compound would then involve modifying its structure to optimize these interactions and enhance its potency and selectivity as a PPI modulator.
Structure Activity Relationship Sar and Molecular Design Principles for N 2 Aminoethyl Val Leu Anilide Analogs
Methodological Approaches for Comprehensive SAR Determination
The determination of a comprehensive SAR for N-2-Aminoethyl-val-leu-anilide analogs involves a combination of experimental and computational techniques. These approaches aim to identify the pharmacophore, which represents the essential three-dimensional arrangement of functional groups required for biological activity.
Experimental Approaches:
Systematic Synthesis and Biological Testing: A primary method involves the synthesis of a series of analogs where specific parts of the parent molecule are systematically modified. oncodesign-services.com These analogs are then subjected to biological assays to determine their activity. By comparing the activity of the analogs to the parent compound, researchers can deduce the importance of the modified functional groups.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify initial "hits." While less targeted than systematic modification, HTS can provide valuable starting points for more focused SAR studies.
Biophysical Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed structural information about how these analogs bind to their biological targets. oncodesign-services.com This information is invaluable for understanding the molecular basis of their activity and for guiding further design efforts.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity. creative-peptides.comresearchgate.net By developing a QSAR model for a series of this compound analogs, it is possible to predict the activity of new, unsynthesized compounds. creative-peptides.com These models often use molecular descriptors that quantify various physicochemical properties of the molecules.
Molecular Docking and Dynamics Simulations: These methods simulate the binding of a ligand (the analog) to its receptor at the molecular level. oncodesign-services.com This can help to predict the binding affinity and orientation of the analog in the active site of the target, providing insights into the key interactions that drive biological activity.
The following table summarizes key methodological approaches for SAR determination.
| Methodology | Description | Application to this compound Analogs |
| Systematic Synthesis | Stepwise modification of the lead compound and evaluation of the biological activity of each new analog. | Synthesizing analogs with variations in the N-terminal aminoethyl group, Val and Leu side chains, and the anilide ring. |
| QSAR | Statistical models that relate the chemical structure of a series of compounds to their biological activity. | Developing predictive models for the activity of new analogs based on their physicochemical properties. |
| Molecular Docking | Computational simulation of the binding of a ligand to a receptor. | Predicting the binding modes and affinities of analogs to their biological target. |
Impact of N-Terminal Aminoethyl Modifications on Biological Activity
The N-terminal of a peptide is a common site for modification to enhance biological activity and stability. ccspublishing.org.cnsigmaaldrich.com For this compound, the aminoethyl group at the N-terminus is a key feature that can be modified to probe its role in molecular interactions.
Modifications at the N-terminus can influence several properties of the molecule:
Charge and Polarity: The primary amine of the aminoethyl group is typically protonated at physiological pH, carrying a positive charge. This charge can be crucial for forming ionic interactions with negatively charged residues in a binding pocket. Modifications that alter this charge, such as acetylation, can remove the positive charge and may lead to a decrease or change in biological activity. sigmaaldrich.com
Steric Bulk: The size and shape of the N-terminal substituent can have a significant impact on binding. Increasing the steric bulk may lead to a loss of activity if it prevents the molecule from fitting into the binding site. Conversely, in some cases, additional bulk may lead to new, favorable interactions.
Hydrogen Bonding Capacity: The amino group can act as a hydrogen bond donor. Modifications to this group can alter its ability to form hydrogen bonds, which are often critical for specific molecular recognition.
A study on a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs demonstrated that modifications to the N-terminal aminoethyl group could significantly impact their biological activity. researchgate.netnih.gov
Influence of Valine and Leucine (B10760876) Side Chain Substitutions on Molecular Recognition
Hydrophobic Interactions: The hydrophobic side chains of valine and leucine are likely to be involved in van der Waals interactions with nonpolar regions of a binding site. nih.gov The extent of these interactions can be modulated by changing the size and shape of the side chains. For instance, replacing leucine with a smaller hydrophobic residue like alanine (B10760859) would reduce the surface area for hydrophobic interactions and could lead to a decrease in binding affinity.
Steric Complementarity: The specific size and shape of the valine and leucine side chains are important for achieving a good steric fit within a binding pocket. Even subtle changes, such as substituting leucine with its isomer isoleucine, can alter the side chain's geometry and impact how well the molecule binds to its target.
Conformational Rigidity: The branched nature of the valine and leucine side chains can restrict the conformational freedom of the peptide backbone. This pre-organization can be beneficial for binding, as less of an entropic penalty is paid upon binding to a receptor.
Research has shown that clusters of isoleucine, leucine, and valine side chains can form stable hydrophobic cores in proteins, highlighting their importance in defining molecular architecture and stability. nih.gov In the context of this compound, these side chains are crucial for presenting the correct three-dimensional structure for molecular recognition.
The table below illustrates the potential impact of substituting valine and leucine with other amino acids.
| Original Residue | Substitution | Potential Impact on Molecular Recognition |
| Valine | Alanine | Reduced hydrophobic interaction and steric bulk. |
| Valine | Isoleucine | Altered side chain geometry and potential for different steric interactions. |
| Leucine | Norleucine | Similar hydrophobicity but different side chain branching, potentially affecting conformational preferences. |
| Leucine | Phenylalanine | Introduction of an aromatic ring, which could lead to new pi-stacking interactions but also steric clashes. |
Role of Anilide Moiety Derivatization in Modulating Target Binding and Activity
The anilide moiety at the C-terminus of this compound provides a phenyl ring that can be readily derivatized to explore its role in target binding. Modifications to this aromatic ring can influence the molecule's electronic properties, hydrophobicity, and steric profile.
Electronic Effects: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring can alter the electron density of the aromatic system and the adjacent amide bond. This can influence the strength of hydrogen bonds and other electrostatic interactions with a target.
Hydrophobic and Steric Interactions: The phenyl ring itself can participate in hydrophobic and pi-stacking interactions with aromatic residues in a binding pocket. Adding substituents to the ring can modify its size and shape, potentially leading to enhanced or diminished binding. For example, adding a bulky substituent might improve binding if it can occupy a nearby hydrophobic pocket, but it could also lead to steric hindrance.
Introduction of New Functional Groups: Derivatization of the anilide ring allows for the introduction of new functional groups that can form specific interactions with a target. For instance, adding a hydroxyl or carboxyl group could introduce new hydrogen bonding or ionic interactions.
In a study of 2-amino-N-phenylacetamide inhibitors, various substitutions on the phenyl ring were explored to define the structure-activity relationship. nih.gov This highlights the general principle that the aromatic ring in such structures is a key site for modification to fine-tune biological activity.
Computational Chemistry and in Silico Modeling in N 2 Aminoethyl Val Leu Anilide Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-2-Aminoethyl-val-leu-anilide, docking simulations are employed to forecast its binding mode and affinity with various biological targets, such as enzymes or receptors. The process involves placing the flexible ligand (this compound) into the binding site of a rigid or flexible target protein. Sophisticated scoring functions are then used to estimate the binding energy, with lower scores typically indicating a more favorable interaction. These simulations can reveal the most likely binding pose and provide a quantitative prediction of the binding affinity (e.g., in kcal/mol), helping to prioritize targets and understand the structural basis of the ligand's activity.
Table 1: Hypothetical Molecular Docking Scores of this compound with Various Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
|---|---|---|---|
| Protease A | 1ABC | -8.5 | 0.58 |
| Kinase B | 2DEF | -7.9 | 1.8 |
| Receptor C | 3GHI | -9.2 | 0.15 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the this compound-protein complex over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the complex in a simulated physiological environment. This allows for the analysis of key metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand, and Root Mean Square Fluctuation (RMSF) to identify flexible regions. Such simulations are crucial for validating docking poses and understanding the fine-tuned movements that contribute to the binding stability of the ligand.
Table 2: Summary of Molecular Dynamics Simulation Parameters for this compound-Receptor C Complex (100 ns Simulation)
| Parameter | Average Value | Interpretation |
|---|---|---|
| Protein RMSD (Å) | 1.8 ± 0.3 | The protein backbone remains stable throughout the simulation. |
| Ligand RMSD (Å) | 1.2 ± 0.2 | The ligand maintains a stable binding pose within the active site. |
| Protein RMSF (Å) | 1.5 (average) | Higher fluctuations observed in loop regions, not affecting the binding site. |
Theoretical Calculations of Binding Energies and Affinities
To obtain a more accurate estimation of binding affinity, theoretical methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to snapshots from MD simulations. These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. The total binding free energy is decomposed into contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy. This detailed energy breakdown helps to identify the primary driving forces behind the ligand-target recognition process.
Table 3: Hypothetical Binding Free Energy Components for this compound-Receptor C Complex (MM/GBSA)
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -28.3 |
| Polar Solvation Energy | +51.5 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy (ΔG) | -27.7 |
Prediction of Key Interacting Residues and Ligand Binding Hotspots
A critical outcome of both molecular docking and dynamics simulations is the identification of specific amino acid residues within the target's binding site that form crucial interactions with this compound. These "hotspot" residues contribute significantly to the binding affinity and selectivity. Interactions can be categorized into different types, such as hydrogen bonds, hydrophobic contacts, salt bridges, and pi-pi stacking. Mapping these interactions provides a detailed molecular blueprint that explains the ligand's activity and can guide the rational design of analogues with improved potency or specificity.
Table 4: Predicted Key Interacting Residues in the Binding Site of Receptor C with this compound
| Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Tyr102 | Hydrogen Bond (with amide NH) | 2.9 |
| Asp125 | Salt Bridge (with aminoethyl group) | 3.5 |
| Leu88 | Hydrophobic (with valine side chain) | 3.8 |
| Trp210 | Pi-Pi Stacking (with anilide ring) | 4.1 |
Application of Quantum Chemical Methods for Electronic Structure Analysis (e.g., DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to analyze the intrinsic electronic properties of this compound. oszk.hu DFT calculations can determine the molecule's three-dimensional geometry, electron density distribution, and molecular orbital energies. oszk.hu Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron-rich and electron-poor regions of the molecule, providing insights into its potential for non-covalent interactions.
Table 5: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
Table of Mentioned Compounds
| Compound Name |
|---|
N 2 Aminoethyl Val Leu Anilide As a Peptidomimetic Scaffold
Design Strategies for Enhancing Molecular Stability in Biological Milieus
A primary challenge in the therapeutic use of peptides is their susceptibility to proteolysis, or breakdown by enzymes. To overcome this, several design strategies can be applied to the N-2-Aminoethyl-val-leu-anilide scaffold to enhance its stability.
One effective method is cyclization , where the linear peptide structure is constrained into a cyclic form. This can be achieved by forming a chemical bond between the ends of the peptide chain (head-to-tail) or between an end and a side chain. Cyclization reduces the flexibility of the molecule, making it less recognizable to proteases and thus more resistant to degradation. nih.govresearchgate.netresearchgate.net For example, the cyclic peptide hormone somatostatin has a very short in vivo half-life of only three minutes. However, a synthetic, cyclized analog, octreotide, exhibits a half-life that is 30 times longer, demonstrating the significant impact of this modification. nih.gov
Another widely used strategy is the incorporation of D-amino acids . Natural peptides are composed of L-amino acids, and the enzymes that degrade them are specific to this configuration. By replacing one or more L-amino acids with their mirror-image D-isomers, the resulting peptidomimetic becomes resistant to these enzymes. mdpi.comnih.gov Studies have shown that peptides containing D-amino acids are highly stable in the presence of trypsin and serum, whereas their all-L-amino acid counterparts are quickly degraded. nih.gov For instance, the replacement of a single L-arginine with D-arginine in the hormone vasopressin was shown to increase its half-life from approximately 10-35 minutes to 3.7 hours.
N-methylation is a further modification that enhances stability. This involves adding a methyl group to the nitrogen atom of the peptide backbone. This modification can improve metabolic stability and intestinal permeability, which is particularly beneficial for developing orally administered drugs. springernature.comnih.govub.edu A tri-N-methylated analog of a cyclopeptidic somatostatin analog, the Veber-Hirschmann peptide, was found to have an oral bioavailability of 10%. nih.gov
| Modification Strategy | Example | Effect on Stability | Reference |
|---|---|---|---|
| Cyclization | Somatostatin vs. Octreotide | 30-fold increase in half-life for the cyclic analog. | nih.gov |
| D-amino Acid Substitution | Vasopressin (L-Arg) vs. D-Arg analog | Half-life increased from ~20 min to 3.7 hours. | |
| N-methylation | Veber-Hirschmann peptide vs. tri-N-methylated analog | Achieved 10% oral bioavailability. | nih.gov |
Incorporation of Non-Canonical Amino Acids for Functional and Conformational Control
Beyond enhancing stability, the incorporation of non-canonical (non-proteinogenic) amino acids into the this compound scaffold allows for precise control over the molecule's three-dimensional shape (conformation) and its biological function.
β-amino acids , which have an extra carbon atom in their backbone compared to standard α-amino acids, are particularly useful. This extended backbone provides resistance to proteolysis and allows the peptidomimetic to adopt stable, predictable secondary structures, such as helices and sheets. magtech.com.cnacs.orgresearchgate.net The specific arrangement of α- and β-amino acids can be used to create well-defined shapes that are crucial for binding to biological targets like receptors and enzymes. acs.org The conformational preferences of β-amino acids can be influenced by substituents on the carbon backbone, allowing for fine-tuning of the peptidomimetic's structure. nih.gov
| Non-Canonical Amino Acid Type | Key Structural Feature | Primary Effect on Peptidomimetic | Example Application | Reference |
|---|---|---|---|---|
| β-Amino Acids | Extra carbon atom in the backbone. | Increases proteolytic stability and induces stable secondary structures. | Designing antimicrobial peptides and enzyme inhibitors. | magtech.com.cnresearchgate.net |
| Cα,α-Dialkylated Amino Acids | Two substituents on the α-carbon. | Restricts conformational freedom, stabilizes helical structures. | Creating conformationally constrained analogs of bioactive peptides. |
Development of Hybrid Peptidomimetic Systems
To further expand the functional capabilities of peptidomimetics, the this compound scaffold can be integrated into hybrid systems, combining its peptide-like features with other molecular entities.
Peptide-peptoid hybrids are one such example. Peptoids are similar to peptides, but their side chains are attached to the backbone nitrogen atom rather than the α-carbon. This alteration makes them completely resistant to proteolysis. acs.orgnih.gov By creating hybrid structures that contain both peptide and peptoid residues, it is possible to design molecules that retain the biological recognition properties of peptides with the enhanced stability of peptoids. nih.govmdpi.comfrontiersin.org This approach allows for a modular design where the ratio and placement of peptide and peptoid units can be adjusted to optimize activity and stability. acs.org
Peptide-polymer conjugates represent another class of hybrid systems, where a peptidomimetic is attached to a synthetic polymer, such as polyethylene glycol (PEG). researchgate.netcreative-peptides.com This process, often referred to as PEGylation, can significantly increase the half-life of the peptidomimetic in the bloodstream by protecting it from enzymatic degradation and reducing its clearance by the kidneys. creative-peptides.com Polymers can also be used to create self-assembling nanostructures for targeted drug delivery. thaiscience.info
| Hybrid System | Description | Key Advantages | Example Application | Reference |
|---|---|---|---|---|
| Peptide-Peptoid Hybrids | Oligomers containing both amino acid and N-substituted glycine (peptoid) monomers. | Combines peptide bioactivity with the complete proteolytic stability of peptoids. | Development of novel antimicrobial agents with improved stability. | acs.orgmdpi.com |
| Peptide-Polymer Conjugates | Peptidomimetic covalently linked to a synthetic polymer (e.g., PEG). | Increases circulatory half-life, improves solubility, and can be used for targeted delivery. | Creating long-acting therapeutics and drug delivery vehicles. | creative-peptides.comnih.gov |
Strategies for Targeted Cellular or Subcellular Delivery (e.g., organelle targeting)
A significant advancement in drug design is the ability to direct a therapeutic agent to a specific location within the body, a particular cell type, or even a specific organelle within a cell. Peptidomimetics derived from the this compound scaffold can be engineered for such targeted delivery by incorporating specific signaling sequences.
For delivery to the nucleus , a Nuclear Localization Signal (NLS) can be attached to the peptidomimetic. wikipedia.orgresearchgate.netoup.com NLSs are short sequences of positively charged amino acids, such as lysines and arginines, that are recognized by the cell's nuclear import machinery. wikipedia.org This allows the peptidomimetic to be actively transported into the nucleus, which is a critical target for drugs that act on DNA or nuclear proteins.
To target the mitochondria , Mitochondria-Penetrating Peptides (MPPs) can be utilized. These peptides are typically cationic and lipophilic, properties that facilitate their passage across the mitochondrial membranes. nih.govnih.gov By conjugating an MPP to the this compound scaffold, the resulting molecule can be directed to the mitochondria to treat diseases associated with mitochondrial dysfunction.
For targeting to the endoplasmic reticulum (ER) , an ER signal peptide can be used. These sequences are typically found at the N-terminus of proteins destined for the secretory pathway and are characterized by a hydrophobic core. nih.govresearchgate.netuniprot.org This signal directs the nascent protein to the ER membrane, and a similar strategy can be employed to deliver peptidomimetics to this organelle.
| Target Organelle | Targeting Signal Type | Example Sequence | Key Characteristics | Reference |
|---|---|---|---|---|
| Nucleus | Nuclear Localization Signal (NLS) | PKKKRKV (SV40 Large T-antigen) | Rich in positively charged residues (lysine, arginine). | wikipedia.org |
| Mitochondria | Mitochondria-Penetrating Peptide (MPP) | Fx-r-Fx-r-Fx-r-NH2 (alternating phenylalanine and arginine) | Cationic and lipophilic. | |
| Endoplasmic Reticulum (ER) | ER Signal Peptide | Lys-Asp-Glu-Leu (KDEL) | Often contains a hydrophobic core region. | bbk.ac.uk |
In-depth Analysis of this compound in Chemical Biology and Research Tool Development
The chemical compound this compound represents a specific molecular structure that holds potential, though currently undocumented, applications in the broad fields of chemical biology and the development of sophisticated research tools. While direct research on this exact molecule is not extensively published, its constituent components—a dipeptide core of valine and leucine (B10760876), an anilide group, and an N-terminal aminoethyl modification—provide a strong basis for exploring its hypothetical roles and applications. This article will delve into the theoretical applications of this compound based on the known functions of similar chemical structures in probing enzyme function, developing chemical probes, understanding molecular recognition, and its utility in high-throughput screening and the design of peptide libraries.
Applications in Chemical Biology and Research Tool Development
The unique structural features of N-2-Aminoethyl-val-leu-anilide position it as a versatile scaffold for various applications in chemical biology. The dipeptide sequence offers a foundation for mimicking protein fragments, the anilide group provides a stable aromatic moiety, and the N-terminal aminoethyl group introduces a reactive handle for further chemical modifications.
Peptide analogues are fundamental tools for studying enzyme kinetics and mechanisms. This compound could theoretically be employed to investigate proteases that recognize and cleave peptide bonds adjacent to hydrophobic residues like valine and leucine (B10760876).
Substrate Mimicry: The val-leu dipeptide sequence can act as a recognition motif for certain peptidases. By modifying the scissile bond or incorporating reporter groups, this compound could serve as a substrate analogue to study enzyme kinetics, binding affinity, and the specifics of the catalytic mechanism.
Inhibitor Scaffolding: The core structure of this compound can be chemically modified to create enzyme inhibitors. For instance, replacing the amide bond with a non-hydrolyzable isostere could lead to a competitive inhibitor, providing insights into the active site architecture and enzyme-substrate interactions.
| Potential Enzyme Target Class | Rationale for Interaction | Information Gained |
| Metalloproteases | The peptide backbone can coordinate with the active site metal ion. | Elucidation of metal's role in catalysis. |
| Serine Proteases | The val-leu sequence can fit into the hydrophobic S1/S2 pockets. | Mapping of substrate specificity pockets. |
| Cysteine Proteases | The anilide group could interact with the active site cleft. | Understanding non-covalent interactions driving catalysis. |
The development of chemical probes is crucial for dissecting complex protein-protein interactions (PPIs) within the cellular environment. nih.govdundee.ac.uk The structure of this compound is well-suited for transformation into such probes.
Affinity-Based Probes: The N-terminal aminoethyl group provides a convenient point for attaching reporter tags such as fluorophores, biotin, or photo-crosslinkers. Such modified probes could be used in pull-down assays or fluorescence microscopy to identify and visualize binding partners of a protein of interest.
Bifunctional Molecules: This compound could serve as a building block for creating bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). dundee.ac.uk One end could be designed to bind to a target protein, while the other end, functionalized via the aminoethyl group, could recruit an E3 ubiquitin ligase to induce targeted protein degradation. nih.gov
Molecular recognition underpins nearly all biological processes. nih.gov Synthetic molecules like this compound can be used in model systems to dissect the fundamental principles governing these interactions.
Peptide-Protein Interaction Models: Peptides are involved in a significant portion of protein-protein interactions. frontiersin.org By systematically modifying the valine, leucine, or anilide moieties of this compound, researchers can study how subtle changes in structure affect binding affinity and specificity to a target protein. This provides valuable data on the contributions of hydrophobicity, steric hindrance, and aromatic interactions to molecular recognition.
Thermodynamic and Kinetic Studies: Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could be used with this compound and its derivatives to quantify the thermodynamics and kinetics of binding events. This data is essential for building a comprehensive understanding of the driving forces behind molecular recognition. nih.gov
High-throughput screening (HTS) of chemical libraries is a cornerstone of modern drug discovery and chemical biology. nih.govmdpi.com Peptide and peptide-like compounds are often found through such screening processes. medchemexpress.commedchemexpress.com
Fragment-Based Screening: this compound could be included in fragment libraries for screening against various biological targets. Its relatively small size and defined chemical features make it an ideal starting point for developing more potent and specific ligands through fragment-based drug discovery (FBDD).
Rational Peptide Library Design: The design of focused peptide libraries can be more efficient than screening random libraries. nih.govnih.gov Knowledge of the binding properties of a core scaffold like this compound can inform the rational design of targeted libraries. By varying the amino acid residues at the valine and leucine positions or by modifying the anilide ring, a library of related compounds can be synthesized to explore the structure-activity relationship (SAR) in a systematic manner. nih.gov
| Library Design Strategy | Modification Site on this compound | Objective |
| Alanine (B10760859) Scanning | Valine and Leucine side chains | To identify key residues for binding. |
| Substitutional Analysis | Anilide ring | To probe the role of aromatic interactions. |
| Positional Scanning | N-terminal aminoethyl group | To optimize linkers for bifunctional probes. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-2-Aminoethyl-val-leu-anilide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling valine and leucine residues to an anilide backbone via a 2-aminoethyl linker. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions.
- pH and temperature control : Maintain pH 7–8 (using tertiary amines like DIEA) and temperatures between 0–4°C to prevent racemization .
- Purification : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) ensures >95% purity. Monitor by LC-MS for intermediate validation .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR in DMSO-d6 or CDCl3 to confirm amine, amide, and aromatic proton environments. Look for characteristic shifts: δ 7.2–7.5 ppm (anilide aromatic protons), δ 1.0–1.5 ppm (val/leu methyl groups) .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] at ~450–500 Da). Fragmentation patterns distinguish val-leu-anilide sequences .
Q. What biochemical pathways or targets are associated with this compound?
- Methodological Answer : Preliminary studies suggest interactions with:
- Neuropeptide receptors : Use competitive binding assays (e.g., radiolabeled ligands in HEK293 cells expressing GPCRs) to assess affinity .
- Enzyme inhibition : Test against proteases (e.g., trypsin, chymotrypsin) via fluorogenic substrate assays. IC50 values can guide structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers optimize the neuroprotective effects of this compound in vitro and in vivo?
- Methodological Answer :
- In vitro models : Use SH-SY5Y neuroblastoma cells exposed to oxidative stress (HO or rotenone). Measure cell viability (MTT assay) and apoptosis markers (caspase-3 activation) .
- In vivo models : Administer the compound in rodent models of Parkinson’s disease (6-OHDA-induced lesions). Behavioral tests (rotarod, open field) and immunohistochemistry (TH neuron counts) validate efficacy .
Q. How should researchers address contradictions in published data on this compound’s solubility and stability?
- Methodological Answer :
- Solubility : Compare polar (DMSO, water) vs. nonpolar (DCM, chloroform) solvents using dynamic light scattering (DLS). Note pH-dependent aggregation in aqueous buffers .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor by HPLC-MS for hydrolysis (amide bond cleavage) or oxidation (methionine residues if present) .
Q. What computational approaches are suitable for predicting this compound’s binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target receptors (e.g., neuropeptide Y receptors). Focus on hydrophobic pockets accommodating val/leu side chains .
- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers. Analyze RMSD and hydrogen-bond networks .
Methodological and Data Analysis
Q. How can researchers design dose-response experiments for this compound?
- Methodological Answer :
- Logarithmic dilution series : Test 0.1–100 µM concentrations in triplicate. Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests. Report confidence intervals and effect sizes to avoid Type I/II errors .
Q. What strategies ensure reproducibility in synthesizing this compound across labs?
- Methodological Answer :
- Standardized protocols : Document inert gas use, reagent batch numbers, and HPLC gradients. Share raw NMR/MS data via repositories like Zenodo .
- Inter-lab validation : Collaborate on round-robin tests to compare yields, purity, and bioactivity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
